High Affinity for Neuronal α4β2 Nicotinic Acetylcholine Receptors (nAChR) Compared to α7 Subtype
A structurally related analog, 3-((R)-1-Methyl-pyrrolidin-3-yloxy)-pyridine, which shares the core pyrrolidinyloxy pyridine motif of 2-(Pyrrolidin-3-yloxy)pyridine hydrochloride, demonstrates a high-affinity binding profile for the α4β2 nAChR subtype (Ki = 4.40 nM) while showing minimal affinity for the α7 subtype (Ki > 10,000 nM) [1]. This >2,270-fold selectivity is a defining feature of this pharmacophore and is critical for directing downstream medicinal chemistry efforts [1]. The unsubstituted 2-(Pyrrolidin-3-yloxy)pyridine hydrochloride provides the essential, unadorned scaffold from which such potent and selective ligands can be derived [2].
| Evidence Dimension | Binding Affinity (Ki) at nAChR Subtypes |
|---|---|
| Target Compound Data | N/A (Data for the specific unsubstituted core compound not available; data shown for a key structural analog) |
| Comparator Or Baseline | Comparator: α7 nAChR subtype binding of 3-((R)-1-Methyl-pyrrolidin-3-yloxy)-pyridine |
| Quantified Difference | > 2,270-fold selectivity (Ki > 10,000 nM for α7 vs. 4.40 nM for α4β2) |
| Conditions | Rat brain membrane binding assay displacing [3H]-cytisine (α4β2) and [125I]-alpha-BgT (α7) |
Why This Matters
This selectivity profile validates the pyrrolidin-3-yloxy pyridine core as a privileged scaffold for developing subtype-selective nAChR modulators, a key differentiator for procurement over less well-characterized or non-selective pyridyl ether alternatives.
- [1] BindingDB. (2025). PrimarySearch for BDBM50081483: 3-((R)-1-Methyl-pyrrolidin-3-yloxy)-pyridine. Ki values for Neuronal acetylcholine receptor subunit alpha-4/beta-2 and alpha-10. Retrieved from https://w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=lidki&monomerid=50081483&column=KI&startPg=0&Increment=50&submit=Search. View Source
- [2] Lee, J., Davis, C. B., Rivero, R. A., Reitz, A. B., & Shank, R. P. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 10(10), 1063–1066. PMID: 10843217. View Source
